18:1 Ethylene Glycol
Overview
Description
18:1 Ethylene Glycol, also known as ethane-1,2-diol, is a colorless, odorless, and sweet-tasting liquid. It is the simplest member of the glycol family of organic compounds, characterized by having two hydroxyl groups on adjacent carbon atoms. This compound is widely used in various industrial applications, including as an antifreeze in automotive engines and as a precursor in the production of polyester fibers and resins .
Mechanism of Action
Mode of Action
It’s known that lipid compounds can interact with various cellular components, potentially altering membrane dynamics, signal transduction pathways, and enzymatic activities .
Biochemical Pathways
Lipid compounds can influence a variety of biochemical pathways, including those involved in cell signaling, energy metabolism, and membrane trafficking .
Pharmacokinetics
As a lipid compound, it’s likely to have specific characteristics related to its solubility, absorption, distribution within the body, metabolic transformation, and excretion .
Result of Action
Lipid compounds can have diverse effects at the molecular and cellular levels, potentially influencing membrane dynamics, signal transduction, and enzymatic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Ethanediyl dioleate . Factors such as temperature, pH, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with targets, and its overall biological effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2-Ethanediyl dioleate are not fully understood yet. As a fatty acid ester, it is expected to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the compound’s structure and properties .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 1,2-Ethanediyl dioleate in animal models
Metabolic Pathways
As a fatty acid ester, it may interact with enzymes or cofactors involved in lipid metabolism .
Transport and Distribution
It is likely to interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene glycol is primarily produced from ethylene via the intermediate ethylene oxide. The ethylene oxide reacts with water to produce ethylene glycol according to the following chemical equation:
C2H4O+H2O→HO-CH2CH2-OH
This reaction can be catalyzed by either acids or bases and can also occur at neutral pH under elevated temperatures .
Industrial Production Methods
The industrial production of ethylene glycol involves the oxidation of ethylene to ethylene oxide, followed by the hydration of ethylene oxide to ethylene glycol. This process is typically carried out in the presence of a catalyst, such as silver oxide, and under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid, glycolic acid, and glyoxylic acid.
Reduction: It can be reduced to ethylene.
Substitution: Ethylene glycol can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium, is commonly used.
Substitution: Acidic or basic conditions are often employed, depending on the desired product.
Major Products Formed
Oxidation: Oxalic acid, glycolic acid, glyoxylic acid.
Reduction: Ethylene.
Substitution: Various ethers and esters.
Scientific Research Applications
Ethylene glycol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Integral in the production of polyester fibers, resins, and antifreeze formulations
Comparison with Similar Compounds
Similar Compounds
Propylene Glycol: Similar in structure but less toxic and used in food and pharmaceuticals.
Diethylene Glycol: Used in industrial applications but highly toxic.
Triethylene Glycol: Used as a plasticizer and in air sanitizers.
Uniqueness
Ethylene glycol is unique due to its widespread use as an antifreeze and its role as a precursor in the production of polyester fibers and resins. Its toxicity, however, limits its use in applications where human exposure is a concern .
Properties
CAS No. |
9005-07-6 |
---|---|
Molecular Formula |
C38H70O4 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
2-octadec-9-enoyloxyethyl octadec-9-enoate |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3 |
InChI Key |
NKSOSPOXQKNIKJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS] |
Related CAS |
9005-07-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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